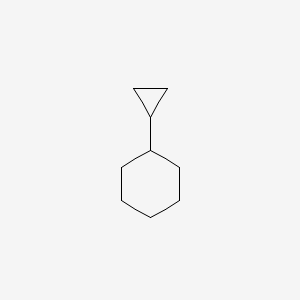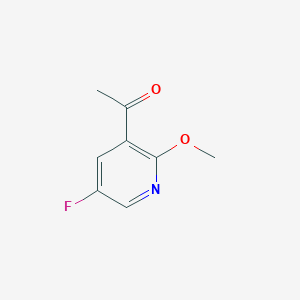
Oxirane, 2,3-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,3-bis(1-methylethyl)-, also known as 2,3-diisopropyloxirane, is an organic compound with the molecular formula C8H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two isopropyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2,3-dimethyl-2-butene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield Oxirane, 2,3-bis(1-methylethyl)- under mild conditions .
Industrial Production Methods
In industrial settings, the production of Oxirane, 2,3-bis(1-methylethyl)- often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can vary depending on the specific requirements of the production facility .
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2,3-bis(1-methylethyl)- undergoes various chemical reactions, including:
Ring-Opening Reactions: This compound can undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and carboxylic acids.
Reduction: Reduction of the oxirane ring can yield diols, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Peracids like MCPBA are frequently employed for the epoxidation of alkenes.
Reducing Agents: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the oxirane ring.
Major Products
β-Hydroxy Compounds: Formed through nucleophilic ring-opening reactions.
Carbonyl Compounds: Resulting from oxidative cleavage of the oxirane ring.
Aplicaciones Científicas De Investigación
Oxirane, 2,3-bis(1-methylethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Oxirane, 2,3-bis(1-methylethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to the formation of a β-hydroxy compound . The presence of isopropyl groups can influence the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2-methyl-3-(1-methylethyl)-: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Oxirane, 2-methyl-2-(1-methylethyl)-: Another similar compound with a different substitution pattern on the oxirane ring.
Uniqueness
Oxirane, 2,3-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups, which can significantly affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
343268-81-5 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3 |
Clave InChI |
IKASFLJHSHDRIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)









![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)


![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
